molecular formula C5H4F7NO2 B13595927 2-(Perfluoropropyl)glycine CAS No. 26208-02-6

2-(Perfluoropropyl)glycine

Cat. No.: B13595927
CAS No.: 26208-02-6
M. Wt: 243.08 g/mol
InChI Key: XDCREYRIKFLHDN-UHFFFAOYSA-N
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Description

2-(Perfluoropropyl)glycine is a fluorinated amino acid derivative characterized by the presence of a perfluoropropyl group attached to the glycine backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, resistance to chemical degradation, and low surface energy. These attributes make it a valuable component in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoropropyl)glycine typically involves the introduction of a perfluoropropyl group to the glycine molecule. One common method is the reaction of glycine with perfluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Perfluoropropyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the perfluoropropyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Perfluoropropyl carboxylic acids.

    Reduction: Perfluoropropyl alcohols.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

2-(Perfluoropropyl)glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers with unique properties.

    Biology: Investigated for its potential as a probe in biochemical studies due to its stability and resistance to enzymatic degradation.

    Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and sealants, due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Perfluoropropyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The perfluoropropyl group enhances the compound’s stability and resistance to metabolic degradation, allowing it to persist longer in biological environments.

Comparison with Similar Compounds

  • 2-(Perfluorobutyl)glycine
  • 2-(Perfluorohexyl)glycine
  • 2-(Perfluorooctyl)glycine

Comparison: 2-(Perfluoropropyl)glycine is unique due to its specific chain length and the resulting balance between hydrophobicity and reactivity. Compared to its longer-chain analogs, it offers a better combination of solubility and stability, making it more versatile for various applications. Its shorter chain length also results in lower bioaccumulation potential, which is advantageous for environmental and safety considerations.

Properties

CAS No.

26208-02-6

Molecular Formula

C5H4F7NO2

Molecular Weight

243.08 g/mol

IUPAC Name

2-amino-3,3,4,4,5,5,5-heptafluoropentanoic acid

InChI

InChI=1S/C5H4F7NO2/c6-3(7,1(13)2(14)15)4(8,9)5(10,11)12/h1H,13H2,(H,14,15)

InChI Key

XDCREYRIKFLHDN-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)N

Origin of Product

United States

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